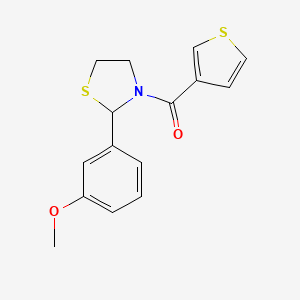

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone

Description

The compound (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone features a thiazolidinone core substituted at position 2 with a 3-methoxyphenyl group and a thiophen-3-yl methanone moiety. This structural framework is common in medicinal chemistry for targeting enzymes or receptors involved in diseases such as Alzheimer’s or cancer.

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBVALUEYWVUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone typically involves the formation of the thiazolidine ring through a cyclization reaction. One possible route could involve the reaction of a 3-methoxyphenylamine with a thiophene-3-carboxaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction might proceed through the formation of an imine intermediate, followed by cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound or to remove certain functional groups.

Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- The compound has shown promise as an antibacterial agent. Research indicates that thiazolidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. Studies have reported effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Potential Anticancer Activity :

Agricultural Applications

- Pesticidal Properties :

- Plant Growth Regulation :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

- Antimicrobial Efficacy Study :

- In Vivo Anti-inflammatory Trials :

Mechanism of Action

The mechanism of action of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogs reported in the literature:

| Compound Name | Key Substituents/Features | Pharmacological or Physicochemical Implications | Reference |

|---|---|---|---|

| (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone (Target) | 3-Methoxyphenyl (electron-donating), thiophen-3-yl methanone | Potential for moderate solubility, hydrogen bonding via methoxy; possible CNS or metabolic targets | N/A |

| (2-Amino-4-(2-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone | Trifluoromethyl (electron-withdrawing), amino group, phenyl methanone | Enhanced PAM activity for muscarinic receptors; biased signaling favoring cytoprotection over bradycardia | |

| 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | 3-Methylphenyl, thioxo group (instead of methanone) | Altered tautomerism; planar structure with C–H···π interactions; potential antitumor or enzyme inhibition | |

| (2-(Methylthio)thiophen-3-yl)(thiophen-2-yl)methanone | Methylthio (lipophilic), thiophen-2-yl methanone | Monoclinic crystal packing with C–H···S bonds; higher thermal stability | |

| 2-(3-Chlorophenyl)thiazolidin-3-ylmethanone | 3-Chlorophenyl (electron-withdrawing), 4-nitrophenyl | Increased reactivity and cytotoxicity; nitro group may limit bioavailability | |

| (4-Morpholinophenyl)(thiophen-3-yl)methanone | Morpholine (polar, improves solubility), thiophen-3-yl methanone | Enhanced bioavailability and metabolic stability; potential CNS penetration | |

| (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(thiophen-2-yl)methanone | Amino group, tetrahydrobenzothiophene (rigid, lipophilic) | Increased hydrogen-bonding capacity; possible kinase or receptor modulation |

Pharmacological Activity and Target Selectivity

- Target Compound : The 3-methoxyphenyl group may target enzymes like 11β-HSD1 (implicated in Alzheimer’s disease) or estrogen receptors, similar to raloxifene derivatives .

- PAM Analogs (): The trifluoromethyl and amino groups in (2-amino-4-(2-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone confer biased agonism at muscarinic receptors, favoring cytoprotective signaling. This contrasts with the target compound’s unknown bias profile .

- Thioxo Derivatives (): The thioxo group in 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one may enhance binding to metalloenzymes or redox-sensitive targets compared to the methanone group in the target compound .

Physicochemical and Crystallographic Properties

- Crystal Packing : The target compound’s dihedral angles and intermolecular interactions remain unreported, but analogs like 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibit planar structures with dihedral angles of 83.3° between aromatic and heterocyclic rings, influencing solubility .

- Solubility: The morpholine group in (4-morpholinophenyl)(thiophen-3-yl)methanone significantly improves aqueous solubility compared to the target compound’s methoxy group .

- Stability: The nitro group in 2-(3-chlorophenyl)thiazolidin-3-ylmethanone may reduce metabolic stability, whereas the methylthio group in ’s compound enhances thermal resilience .

Biological Activity

The compound (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activities associated with this compound, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups:

- Thiazolidine Ring : Contributes to the pharmacological activity through its electron-rich nature.

- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

- Thiophenyl Group : Known for its role in biological activities, particularly in anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The compound in focus has shown promising results in various assays:

-

Cytotoxicity Assays :

- In vitro studies using MTT assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer) cells, with IC50 values ranging from 10 to 25 µM .

- A comparative analysis indicated that the compound's activity is comparable to standard chemotherapeutics such as doxorubicin, suggesting significant therapeutic potential .

- Mechanism of Action :

Anti-inflammatory Activity

The thiazolidine derivatives have also been studied for their anti-inflammatory effects:

- Inhibition of Prostaglandin Synthesis :

- Animal Models :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of the methoxy group on the phenyl ring enhances electron donation, which may increase binding affinity to biological targets.

- The thiazolidine moiety is essential for maintaining cytotoxicity, as modifications in this region significantly alter activity profiles.

Data Summary

| Biological Activity | Cell Line/Model | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | HT29 | 10 µM | Apoptosis induction |

| Anticancer | MCF7 | 25 µM | Cell cycle arrest |

| Anti-inflammatory | Carrageenan model | N/A | COX inhibition |

Case Studies

-

Study on Thiazolidine Derivatives :

A comprehensive study synthesized various thiazolidine derivatives and assessed their antiproliferative effects against multiple cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition, particularly in HT29 cells, supporting the notion that structural modifications can enhance biological activity . -

In Vivo Efficacy :

In an animal study assessing tumor growth suppression, thiazolidine derivatives demonstrated a marked reduction in tumor size compared to controls. This suggests not only efficacy but also a favorable safety profile when considering therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions between thiophene-3-carbonyl intermediates and substituted thiazolidinones. For example, thiophene-3-carbaldehyde derivatives can react with 3-methoxyphenyl-substituted thiazolidinones under acidic conditions (e.g., orthophosphoric acid) at 80°C for 80 minutes, followed by purification via silica gel chromatography (EtOAc/pet. ether) . Optimization may include varying solvents (THF, ethanol), catalysts (Et3N), or temperature to improve yield and purity.

Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography be integrated to characterize this compound?

- Methodology :

- NMR : Assign peaks using <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of the 3-methoxyphenyl (δ ~3.8 ppm for OCH3) and thiophene (δ ~7.0–7.5 ppm) moieties.

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Collect data using Cu Kα radiation (λ = 1.54178 Å) on a Bruker diffractometer. Refine structures with SHELXL (R factor < 0.07) and visualize using OLEX2 .

Q. What are the best practices for resolving crystal structure ambiguities in thiazolidinone derivatives?

- Methodology : Use SHELX software for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with density functional theory (DFT)-optimized geometries (e.g., using the Colle-Salvetti correlation-energy functional) to resolve discrepancies in bond lengths or angles .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Compare computed IR/Raman spectra with experimental data to validate the model. Use the Colle-Salvetti correlation-energy formula to refine electron density maps .

Q. What strategies can elucidate structure-activity relationships (SAR) for biological activity in thiazolidinone-thiophene hybrids?

- Methodology :

- Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the 3-methoxyphenyl or thiophene positions.

- Biological Assays : Test against target enzymes (e.g., kinases, proteases) or pathogens.

- Computational Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., PDB: 1XYZ). Correlate docking scores with experimental IC50 values .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

- Methodology : Re-examine solvent effects (e.g., DMSO vs. gas-phase DFT calculations) and conformational flexibility. Use molecular dynamics (MD) simulations to explore rotamer populations. Cross-check NMR chemical shifts with computed gauge-independent atomic orbital (GIAO) values .

Q. What approaches optimize enantioselective synthesis of this compound?

- Methodology : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries during key steps (e.g., thiazolidinone ring formation). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can reaction mechanisms for thiazolidinone-thiophene coupling be validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.